molecular formula C20H18FN3OS B2853599 (4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1358982-36-1

(4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2853599
CAS RN: 1358982-36-1
M. Wt: 367.44
InChI Key: DUZLYQSUKMXFAJ-UHFFFAOYSA-N
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Description

“(4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C20H18FN3OS and a molecular weight of 367.44. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, a fluorophenyl group, and a thiomorpholino group. The quinoline nucleus is a bicyclic compound containing nitrogen .

Scientific Research Applications

Oncology Research

This compound has shown promise in oncology research due to its structural similarity to quinoline derivatives, which are known to possess anti-cancer properties. The 3-fluorophenyl group may interact with various cellular targets, potentially inhibiting cancer cell growth. Studies have indicated that pyrazolo[3,4-b]quinoline derivatives can act as inhibitors of oncogenic Ras, which is a common mutation in various cancers .

Antimicrobial Activity

Quinoline derivatives have been associated with antimicrobial properties. The thiomorpholino group attached to the quinoline core could enhance this activity, making it a valuable compound for developing new antimicrobial agents. It could be particularly useful in studying drug-resistant strains of bacteria and formulating strategies to combat them .

Chemical Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of various heterocyclic compounds. Its reactivity with different reagents can lead to the formation of pyrazolo[3,4-b]quinolines and benzo[b][1,8]naphthyridine derivatives, which have diverse pharmacological applications. This makes it an important compound for chemical synthesis and drug design .

Molecular Docking Studies

Molecular docking studies are crucial in drug discovery, and this compound’s unique structure makes it suitable for such studies. It can be used to model interactions with biological targets, helping to predict binding affinities and identify potential therapeutic effects. This application is vital for understanding the compound’s mechanism of action at the molecular level .

Pharmacological Agent Development

Due to its structural features, this compound could be used in the development of pharmacological agents. Its interactions with various enzymes and receptors can be studied to determine its therapeutic potential. For instance, its efficacy as a calcium channel blocker or as an antidiabetic agent can be explored, given the known activities of similar quinoline derivatives .

DNA Binding Studies

Compounds with quinoline moieties have been found to possess DNA binding properties. This particular compound could be used to study DNA interactions, which is essential in understanding its genotoxicity and potential as an anti-tumor agent. Such studies can provide insights into the compound’s role in gene expression and DNA repair mechanisms .

Future Directions

Quinoline derivatives have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc., and have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents . The future research directions could involve further investigation into the therapeutic potential of this compound and its derivatives.

properties

IUPAC Name

[4-(3-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-14-4-3-5-15(12-14)23-19-16-6-1-2-7-18(16)22-13-17(19)20(25)24-8-10-26-11-9-24/h1-7,12-13H,8-11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLYQSUKMXFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

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